![molecular formula C16H14FN3O2S B5679135 N-(6-ethoxy-1,3-benzothiazol-2-yl)-N'-(4-fluorophenyl)urea](/img/structure/B5679135.png)
N-(6-ethoxy-1,3-benzothiazol-2-yl)-N'-(4-fluorophenyl)urea
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Overview
Description
Synthesis Analysis
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-N'-(4-fluorophenyl)urea derivatives involves condensation reactions under mild conditions, confirmed by spectroscopic methods such as 1H, 13C, and 19F NMR, alongside elemental analyses. These synthesis processes have been applied to produce compounds with significant biological activities, including enzyme inhibition and anticancer effects (Pejchal et al., 2011); (Xie et al., 2015).
Molecular Structure Analysis
Single-crystal X-ray diffraction studies have elucidated the molecular and crystal structure of similar compounds, revealing tetragonal geometry, strong intermolecular hydrogen bonding, and stabilization by π–π interactions, which are crucial for understanding the compound's reactivity and interaction potential (Yang et al., 2005).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including the Lossen rearrangement, and have been evaluated for their potential as enzyme inhibitors, demonstrating moderate to high activity. Their reactivity is influenced by the presence of functional groups and the molecular structure, which can be leveraged in designing targeted therapeutic agents (Thalluri et al., 2014).
Physical Properties Analysis
The physical properties, such as optical activity and solubility, are influenced by the compound's molecular structure. These properties are critical for determining the compound's suitability for various applications, including pharmacological use. The analysis of optical rotation measurements assists in understanding the chiral nature of synthesized compounds (Pejchal et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity towards enzymes and potential for anticancer activity, are determined through biochemical assays. These compounds have shown excellent inhibition activities against specific enzymes and promising antiproliferative effects against various cancer cell lines, highlighting their therapeutic potential (Xie et al., 2015).
properties
IUPAC Name |
1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S/c1-2-22-12-7-8-13-14(9-12)23-16(19-13)20-15(21)18-11-5-3-10(17)4-6-11/h3-9H,2H2,1H3,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUOEJDLYXYKCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Ethoxy-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)urea |
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